Cas no 2416229-32-6 (3,6-dioxaspirobicyclo3.1.0hexane-2,1'-cyclobutane)

3,6-dioxaspirobicyclo3.1.0hexane-2,1'-cyclobutane 化学的及び物理的性質
名前と識別子
-
- Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,1'-cyclobutane]
- 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]
- Z3681357610
- 3,6-dioxaspirobicyclo3.1.0hexane-2,1'-cyclobutane
-
- MDL: MFCD32668224
- インチ: 1S/C7H10O2/c1-2-7(3-1)6-5(9-6)4-8-7/h5-6H,1-4H2
- InChIKey: YLSYOBMEHBVLET-UHFFFAOYSA-N
- ほほえんだ: O1C2COC3(CCC3)C12
計算された属性
- せいみつぶんしりょう: 126.068079557 g/mol
- どういたいしつりょう: 126.068079557 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 21.8
- ぶんしりょう: 126.15
3,6-dioxaspirobicyclo3.1.0hexane-2,1'-cyclobutane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26623767-1.0g |
3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] |
2416229-32-6 | 95.0% | 1.0g |
$1086.0 | 2025-03-20 | |
Enamine | EN300-26623767-10.0g |
3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] |
2416229-32-6 | 95.0% | 10.0g |
$4667.0 | 2025-03-20 | |
Enamine | EN300-26623767-1g |
3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] |
2416229-32-6 | 95% | 1g |
$1086.0 | 2023-09-12 | |
1PlusChem | 1P028XU0-50mg |
3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] |
2416229-32-6 | 95% | 50mg |
$363.00 | 2024-05-22 | |
1PlusChem | 1P028XU0-250mg |
3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] |
2416229-32-6 | 95% | 250mg |
$727.00 | 2024-05-22 | |
1PlusChem | 1P028XU0-10g |
3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] |
2416229-32-6 | 95% | 10g |
$5831.00 | 2024-05-22 | |
Aaron | AR028Y2C-10g |
3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] |
2416229-32-6 | 95% | 10g |
$6443.00 | 2023-12-15 | |
Aaron | AR028Y2C-5g |
3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] |
2416229-32-6 | 95% | 5g |
$4353.00 | 2023-12-15 | |
Enamine | EN300-26623767-0.1g |
3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] |
2416229-32-6 | 95.0% | 0.1g |
$376.0 | 2025-03-20 | |
Enamine | EN300-26623767-0.05g |
3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] |
2416229-32-6 | 95.0% | 0.05g |
$252.0 | 2025-03-20 |
3,6-dioxaspirobicyclo3.1.0hexane-2,1'-cyclobutane 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Marianne R. Sommer,Lauriane Alison,Clara Minas,Elena Tervoort,Patrick A. Rühs,André R. Studart Soft Matter, 2017,13, 1794-1803
-
Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
3,6-dioxaspirobicyclo3.1.0hexane-2,1'-cyclobutaneに関する追加情報
Introduction to 3,6-dioxaspirobicyclo3.1.0hexane-2,1'-cyclobutane (CAS No: 2416229-32-6)
3,6-dioxaspirobicyclo3.1.0hexane-2,1'-cyclobutane, identified by the Chemical Abstracts Service Number (CAS No) 2416229-32-6, is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology. Its distinctive spirobicyclic framework, characterized by the presence of two oxygen atoms within a fused ring system, positions it as a promising candidate for further exploration in drug discovery and material science applications.
The molecular structure of 3,6-dioxaspirobicyclo3.1.0hexane-2,1'-cyclobutane consists of a spirobicycle core composed of three rings—a cyclohexane ring connected to a cyclobutane ring via an oxygen atom at the spiro carbon. This arrangement introduces conformational flexibility and potential for diverse interactions with biological targets. The presence of oxygen atoms in the molecule not only influences its electronic properties but also opens up possibilities for hydrogen bonding and other non-covalent interactions, which are critical for designing molecules with enhanced binding affinity and selectivity.
In recent years, the interest in spirobicyclic compounds has surged due to their unique structural features and potential therapeutic applications. Spiro compounds are known for their rigidity and stability, which can be advantageous in drug design as they help maintain the conformational integrity of the molecule in biological environments. Additionally, the spiro linkage often enhances metabolic stability and bioavailability, making such compounds attractive for pharmaceutical development.
3,6-dioxaspirobicyclo3.1.0hexane-2,1'-cyclobutane has been studied for its potential role in various biological processes. Preliminary research suggests that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The oxygen-rich environment of the molecule allows it to engage with hydrophilic residues in protein targets, potentially modulating enzyme activity or receptor signaling. This makes it a valuable scaffold for developing novel therapeutics targeting conditions such as inflammation, pain management, and neurodegenerative disorders.
The synthesis of 3,6-dioxaspirobicyclo3.1.0hexane-2,1'-cyclobutane presents both challenges and opportunities for synthetic chemists. The spirobicyclic core requires precise construction to ensure the correct connectivity between the rings while maintaining functional group compatibility for further derivatization. Advances in organic synthesis methodologies have enabled more efficient routes to complex spiro compounds, including this particular molecule. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to achieve high yields and enantioselectivity in its preparation.
The pharmacological profile of 3,6-dioxaspirobicyclo3.1.0hexane-2,1'-cyclobutane is still under investigation, but early studies indicate promising interactions with biological targets relevant to human health. For instance, computational modeling studies have suggested that this compound may bind to specific pockets on enzymes like cyclooxygenase (COX), which are key players in the inflammatory response. By understanding these interactions at a molecular level, researchers can design analogs with improved potency and reduced side effects.
In addition to its pharmaceutical potential, 3,6-dioxaspirobicyclo3.1.0hexane-2,1'-cyclobutane has implications in material science due to its unique structural properties. The rigid spirobicycle framework can be exploited to develop novel materials with enhanced mechanical strength or specific optical properties. For example, derivatives of this compound could serve as building blocks for liquid crystals or organic semiconductors, where their conformational stability is crucial.
The future direction of research on 3,6-dioxaspirobicyclo3.1.0hexane-2,1'-cyclobutane includes expanding its chemical space through structural modifications and exploring its biological activity in greater detail. By synthesizing a library of analogs based on this scaffold, researchers can identify key structural features responsible for biological activity and optimize them for therapeutic use. Furthermore, preclinical studies are needed to evaluate the safety and efficacy of this compound before it can be considered for clinical development.
The development of new drugs relies heavily on innovative molecular scaffolds that offer unique interactions with biological targets. 3,6-dioxaspirobicyclo3.1.0hexane-2,1'-cyclobutane represents a promising example of such a scaffold due to its structural complexity and functional diversity. As research continues to uncover its potential applications in medicine and materials science, this compound is poised to make significant contributions to scientific advancement.
2416229-32-6 (3,6-dioxaspirobicyclo3.1.0hexane-2,1'-cyclobutane) 関連製品
- 1568207-45-3((R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one)
- 2051-18-5(4-Isopropylbenzyl chloride)
- 2137545-54-9(3-[(2-Ethynylphenyl)carbamoyl]propanoic acid)
- 2140326-74-3(5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride)
- 897735-79-4(N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylpentanamide)
- 2138048-25-4(3-[Cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol)
- 2097946-77-3(2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluorohexanoic acid)
- 35214-83-6(Alloisoimperatorin)
- 2137646-81-0(Carbamic acid, N-[4-(1-oxo-3-buten-1-yl)-2-thiazolyl]-, 1,1-dimethylethyl ester)
- 1805255-64-4(2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde)




